6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-(3-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide
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Overview
Description
6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-(3-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide is a useful research compound. Its molecular formula is C27H30N2O4S and its molecular weight is 478.61. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Modifications
Partial O-Demethylation of Aromatic Substituted 3,4-Dihydroisoquinolines : Research by Brossi and Teitel (1970) demonstrated that aromatic dimethoxy-substituted 3,4-dihydroisoquinolines could undergo partial O-demethylation through controlled acid hydrolysis, highlighting a method for structural modification of compounds similar to the subject chemical (Brossi & Teitel, 1970).
Efficient Synthesis Techniques : Gore and Narasimhan (1988) detailed an efficient synthesis pathway for (±)-latifine dimethyl ether from related compounds, suggesting methodologies that could potentially be applied to synthesize and manipulate the structure of the target chemical for research applications (Gore & Narasimhan, 1988).
Synthesis of Pyrrolo[4,3,2-de]quinolines : Roberts et al. (1997) explored the conversion of similar compounds into pyrroloquinolines, providing a basis for the synthesis of complex heterocyclic structures that could be related to potential applications of the compound (Roberts et al., 1997).
Radioligand Binding Studies and Biological Activities
Methoxylated Tetrahydroisoquinoliniums as Ligands : Graulich et al. (2006) synthesized and evaluated methoxylated tetrahydroisoquinoliniums derived from similar compounds for their affinity for apamin-sensitive binding sites, indicating potential research applications in neuropharmacology (Graulich et al., 2006).
Potential Anticancer Activities : Research into quinazoline derivatives by Sirisoma et al. (2009) identified compounds with potent apoptosis-inducing properties, suggesting that structural analogs like the target compound could have applications in cancer research (Sirisoma et al., 2009).
Mechanism of Action
Target of Action
CHEMBL2397113, also known as 6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-(3-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide, primarily targets the Glutamate receptor ionotropic, NMDA 1/2C in rats . This receptor plays a crucial role in synaptic plasticity, a cellular mechanism for learning and memory.
Mode of Action
It has been observed to potentiate glycine/glutamate-induced activation in rat recombinant glun1/glun2c receptors . This suggests that the compound may enhance the activity of these receptors, potentially influencing synaptic transmission and neuronal excitability.
Pharmacokinetics
Pharmacokinetic studies would be necessary to determine these properties and their impact on the compound’s bioavailability .
Result of Action
Given its observed potentiation of glycine/glutamate-induced activation, it may enhance synaptic transmission and neuronal excitability
Properties
IUPAC Name |
6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-(3-methylphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O4S/c1-18-6-5-7-20(14-18)28-27(34)29-13-12-19-15-25(31-3)26(32-4)16-23(19)24(29)17-33-22-10-8-21(30-2)9-11-22/h5-11,14-16,24H,12-13,17H2,1-4H3,(H,28,34) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBPZHJYZJZERY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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